ML-7 HYDROCHLORID

Übersicht

Beschreibung

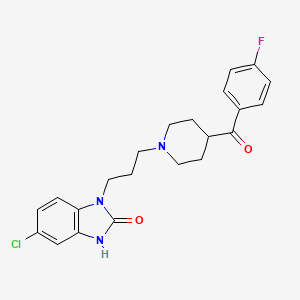

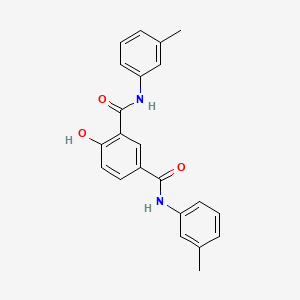

ML-7 HYDROCHLORIDE is a chemical compound that features a unique structure combining a naphthalene ring with an iodo substituent, a sulfonyl group, and a diazepane ring

Wissenschaftliche Forschungsanwendungen

ML-7 HYDROCHLORIDE has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Wirkmechanismus

Target of Action

ML-7 Hydrochloride, also known as ML-7 HCl or 1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride, is a selective inhibitor of myosin light chain kinase (MLCK) . MLCK is a crucial enzyme involved in muscle contraction and plays a significant role in cardiovascular diseases .

Mode of Action

ML-7 HCl exhibits a potent, reversible, and ATP-competitive inhibition of MLCK . It binds to the ATP-binding site of MLCK, preventing ATP from binding and thus inhibiting the kinase activity of MLCK . This inhibition is more potent than other inhibitors such as ML-9 .

Biochemical Pathways

The inhibition of MLCK by ML-7 HCl affects the phosphorylation of myosin light chains, which is a critical step in muscle contraction . This action can protect the heart from ischemia-reperfusion (I/R) injury, a common complication of cardiovascular diseases .

Result of Action

The inhibition of MLCK by ML-7 HCl leads to a decrease in the phosphorylation of myosin light chains, reducing muscle contraction . This can lead to a significant recovery of heart contractility in cases of I/R injury . Additionally, ML-7 HCl has been shown to inhibit proplatelet formation and stabilization .

Action Environment

The action of ML-7 HCl can be influenced by various environmental factors. For instance, the presence of ATP in the cellular environment can compete with ML-7 HCl for the ATP-binding site on MLCK . .

Biochemische Analyse

Biochemical Properties

ML-7 hydrochloride is a naphthalene sulphonamide derivative that inhibits MLCK with a Ki value of 0.3 µM . It also inhibits protein kinase A (PKA) and protein kinase C (PKC) at much higher concentrations (Ki = 21 µM and 42 µM, respectively) . The inhibition of MLCK by ML-7 hydrochloride is ATP-competitive and reversible . This compound interacts with various enzymes and proteins, including MLCK, PKA, and PKC, by binding to their active sites and preventing their phosphorylation activities .

Cellular Effects

ML-7 hydrochloride has significant effects on various cell types and cellular processes. In smooth muscle cells, it inhibits MLCK, leading to reduced phosphorylation of myosin light chain (MLC) and decreased muscle contraction . In addition, ML-7 hydrochloride has been shown to inhibit the functions of efflux pumps in bacteria, leading to increased intracellular accumulation of antibiotics and enhanced bacterial killing . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of MLCK, PKA, and PKC .

Molecular Mechanism

The molecular mechanism of ML-7 hydrochloride involves its binding to the ATP-binding site of MLCK, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of MLC, leading to decreased muscle contraction and altered cell motility . ML-7 hydrochloride also inhibits PKA and PKC by binding to their active sites, although with lower affinity compared to MLCK . These interactions result in changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ML-7 hydrochloride can change over time. The compound is stable at room temperature and can be stored for extended periods without significant degradation . Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions . Long-term exposure to ML-7 hydrochloride has been shown to affect cellular metabolism and gene expression, leading to changes in cell function and viability .

Dosage Effects in Animal Models

The effects of ML-7 hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits MLCK and reduces muscle contraction without causing significant toxicity . At higher doses, ML-7 hydrochloride can cause adverse effects, including altered cardiovascular function and increased risk of tissue damage . These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

ML-7 hydrochloride is involved in various metabolic pathways, primarily through its inhibition of MLCK . This inhibition affects the phosphorylation state of MLC and other downstream targets, leading to changes in cellular metabolism and energy production . ML-7 hydrochloride also interacts with enzymes involved in the citric acid cycle, such as succinyl-CoA ligase, further influencing metabolic flux and metabolite levels .

Transport and Distribution

ML-7 hydrochloride is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound is cell-permeable and can easily cross cell membranes to reach its intracellular targets . It interacts with various transporters and binding proteins, which influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of ML-7 hydrochloride is primarily in the cytoplasm, where it exerts its inhibitory effects on MLCK . The compound may also localize to other cellular compartments, such as the nucleus and mitochondria, depending on the specific experimental conditions . Post-translational modifications and targeting signals may further influence the distribution and activity of ML-7 hydrochloride within cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ML-7 HYDROCHLORIDE typically involves multiple steps, starting with the iodination of naphthalene to introduce the iodo substituent. This is followed by the sulfonylation of the iodinated naphthalene to attach the sulfonyl group. The final step involves the formation of the diazepane ring through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

ML-7 HYDROCHLORIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the iodo substituent or reduce other functional groups.

Substitution: The iodo substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different chemical and biological properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

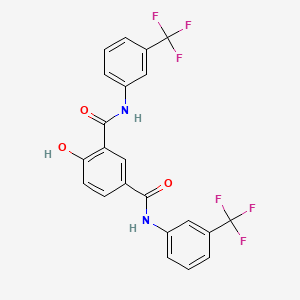

- 1-((5-Bromonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride

- 1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride

- 1-((5-Fluoronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride

Uniqueness

ML-7 HYDROCHLORIDE is unique due to the presence of the iodo substituent, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodo group can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in research and development.

Eigenschaften

IUPAC Name |

1-(5-iodonaphthalen-1-yl)sulfonyl-1,4-diazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17IN2O2S.ClH/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18;/h1-2,4-7,17H,3,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDALCDYHZIZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClIN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018022 | |

| Record name | ML 7 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110448-33-4, 109376-83-2 | |

| Record name | 1H-1,4-Diazepine, hexahydro-1-((5-iodo-1-naphthalenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110448334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC734550 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ML 7 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1676592.png)